N-(3-Cyclopropoxy-5-isopropylcyclohexa-1,3-dienyl)methanesulfonamide
Description
N-(3-Cyclopropoxy-5-isopropylcyclohexa-1,3-dienyl)methanesulfonamide is an organic compound characterized by its unique structure, which includes a cyclopropoxy group, an isopropyl group, and a methanesulfonamide group attached to a cyclohexa-1,3-diene ring
Properties
Molecular Formula |
C13H21NO3S |
|---|---|
Molecular Weight |
271.38 g/mol |
IUPAC Name |
N-(3-cyclopropyloxy-5-propan-2-ylcyclohexa-1,3-dien-1-yl)methanesulfonamide |
InChI |
InChI=1S/C13H21NO3S/c1-9(2)10-6-11(14-18(3,15)16)8-13(7-10)17-12-4-5-12/h7-10,12,14H,4-6H2,1-3H3 |
InChI Key |
MUPDJXHZHJHSRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(=CC(=C1)OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyclopropoxy-5-isopropylcyclohexa-1,3-dienyl)methanesulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the cyclohexa-1,3-diene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the cyclopropoxy group: This step involves the reaction of the cyclohexa-1,3-diene intermediate with a cyclopropyl halide in the presence of a base.
Addition of the isopropyl group: This can be done through a Friedel-Crafts alkylation reaction.
Attachment of the methanesulfonamide group: This final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyclopropoxy-5-isopropylcyclohexa-1,3-dienyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methanesulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
N-(3-Cyclopropoxy-5-isopropylcyclohexa-1,3-dienyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-Cyclopropoxy-5-isopropylcyclohexa-1,3-dienyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Cyclopropoxy-5-nitrocyclohexa-1,3-dienyl)methanesulfonamide
- 1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide
Uniqueness
N-(3-Cyclopropoxy-5-isopropylcyclohexa-1,3-dienyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropoxy group provides rigidity, while the isopropyl group enhances lipophilicity. The methanesulfonamide group is known for its ability to form strong hydrogen bonds, making the compound a potent inhibitor of various enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
